molecular formula C12H11NO3 B11886398 1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid CAS No. 813424-69-0

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid

Cat. No.: B11886398
CAS No.: 813424-69-0
M. Wt: 217.22 g/mol
InChI Key: SBNFZSDCUDLEAB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dimethoxyaniline with diethyl malonate in the presence of a base such as sodium ethoxide can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

Uniqueness

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

813424-69-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1,3-dimethyl-2-oxoquinoline-7-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-5-8-3-4-9(12(15)16)6-10(8)13(2)11(7)14/h3-6H,1-2H3,(H,15,16)

InChI Key

SBNFZSDCUDLEAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)C(=O)O)N(C1=O)C

Origin of Product

United States

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